Lysine-methotrexate

Übersicht

Beschreibung

Lysine-methotrexate is a conjugate of the amino acid lysine and the chemotherapeutic agent methotrexate. This compound is designed to enhance the delivery of methotrexate to specific tissues, particularly the brain, by leveraging the endogenous transport systems of lysine. Methotrexate is a folate antagonist that interrupts DNA synthesis, making it a widely used anticancer drug. its poor permeability across the blood-brain barrier limits its application in treating brain tumors. The conjugation with lysine aims to improve methotrexate’s brain availability and therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lysine-methotrexate is synthesized by conjugating methotrexate with L-lysine through an amide linkage. The process involves the following steps:

Activation of Methotrexate: Methotrexate is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Conjugation with Lysine: The activated methotrexate is then reacted with L-lysine in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the this compound conjugate.

Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a pure product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of methotrexate and lysine are reacted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Purification and Quality Control: The crude product is purified using industrial-scale chromatography and subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Characterization Techniques

The synthesized conjugates are characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity of the conjugate.

-

Mass Spectrometry (MS): Helps in determining molecular weight and confirming the conjugation.

-

Infrared Spectroscopy (IR): Assists in identifying functional groups and confirming bond formation.

Enhanced Drug Delivery

Research indicates that lysine-methotrexate conjugates significantly enhance drug delivery across the BBB compared to free methotrexate. This is attributed to:

-

Increased solubility and stability of the conjugate.

-

Utilization of amino acid transport mechanisms for cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that this compound conjugates exhibit superior cellular uptake in resistant cell lines compared to free methotrexate. For instance:

-

The uptake of methotrexate when conjugated with poly(L-lysine) was found to be significantly higher than that of free methotrexate in drug-resistant cell lines, indicating that the conjugation effectively circumvents resistance mechanisms .

In Vivo Studies

In vivo biodistribution studies have shown that this compound conjugates can significantly increase methotrexate levels in brain tissues compared to its free form, highlighting their potential for treating CNS tumors .

Stability Studies

Stability studies indicate that this compound conjugates remain stable under physiological conditions, with half-lives ranging from:

This stability is crucial for ensuring effective drug delivery and minimizing premature release before reaching target tissues.

Drug Release Mechanism

The release mechanism of methotrexate from its lysine conjugate appears to involve hydrolysis of the amide bond under physiological conditions, allowing for controlled release over time . This slow release profile is beneficial for maintaining therapeutic drug levels within target tissues.

Wissenschaftliche Forschungsanwendungen

Background on Methotrexate

Methotrexate is a folic acid analogue widely used as an anticancer agent and for treating autoimmune diseases like rheumatoid arthritis and psoriasis. However, its clinical effectiveness is often limited by its poor permeability across biological barriers, particularly the blood-brain barrier (BBB), which restricts its use in treating brain tumors and central nervous system disorders .

Enhanced Brain Delivery

Study Findings:

A significant study demonstrated that the this compound conjugate increased the levels of methotrexate in the brain compared to free methotrexate. The conjugate was characterized using advanced techniques such as NMR and mass spectrometry, confirming its stability at physiological pH and its ability to release methotrexate slowly over time .

Table 1: Pharmacokinetic Parameters of this compound Conjugate vs. Free Methotrexate

| Parameter | This compound Conjugate | Free Methotrexate |

|---|---|---|

| Half-life in Plasma | 193.57 ± 2.03 min | Not specified |

| Brain Concentration | Significantly increased | Limited |

Overcoming Drug Resistance

This compound conjugates have shown promise in overcoming drug resistance in cancer cells. For instance, studies indicated that these conjugates could effectively inhibit the growth of drug-resistant cell lines at concentrations where free methotrexate failed to show any effect . This capability is attributed to the intracellular hydrolysis of the polymeric backbone of the conjugates, leading to the release of active methotrexate inside resistant cells.

Case Studies

Case Study 1: Enhanced Delivery in Drug-Resistant Cells

In a study involving Chinese hamster ovary cells known for their resistance to methotrexate due to deficient transport mechanisms, this compound conjugates demonstrated significantly higher cellular uptake compared to free drug formulations. This finding highlights the potential for these conjugates to be utilized in clinical settings where traditional therapies have failed due to resistance .

Case Study 2: Brain Tumor Applications

Research involving animal models has shown that this compound conjugates can enhance therapeutic outcomes in brain tumor treatments by improving drug delivery across the BBB. The biodistribution studies indicated a marked increase in brain concentrations of methotrexate when administered as a conjugate compared to traditional formulations .

Wirkmechanismus

Lysine-methotrexate exerts its effects through the following mechanisms:

Folate Antagonism: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to the suppression of DNA synthesis and cell proliferation.

Enhanced Delivery: The conjugation with lysine improves methotrexate’s permeability across the blood-brain barrier, allowing for higher concentrations in the brain.

Molecular Targets: Methotrexate targets rapidly dividing cells, including cancer cells, by interfering with their DNA synthesis pathways

Vergleich Mit ähnlichen Verbindungen

Lysine-methotrexate can be compared with other similar compounds, such as:

Methotrexate: The parent compound, which has limited brain permeability.

Methotrexate-polyethylene glycol (PEG) Conjugates: These conjugates improve methotrexate’s solubility and circulation time but may not enhance brain delivery as effectively as this compound.

Methotrexate-dendrimer Conjugates: These conjugates use dendrimers to enhance delivery and reduce toxicity but have different pharmacokinetic profiles compared to this compound

This compound is unique in its ability to leverage the endogenous transport systems of lysine to enhance methotrexate’s brain delivery, making it a promising candidate for treating brain tumors and other cancers with poor methotrexate permeability .

Biologische Aktivität

Lysine-methotrexate (Lys-MTX) is a conjugate formed by linking methotrexate (MTX), an established chemotherapeutic agent, with lysine, an amino acid. This modification aims to enhance the drug's delivery across biological barriers, particularly the blood-brain barrier (BBB), and improve its therapeutic efficacy in treating various cancers and other diseases.

Lys-MTX operates primarily through the following mechanisms:

- Enhanced Cellular Uptake : The conjugation of MTX to poly(L-lysine) significantly increases cellular uptake compared to free MTX. This is particularly evident in drug-resistant cell lines where traditional MTX fails to exert its effects due to impaired transport mechanisms .

- Overcoming Drug Resistance : The Lys-MTX conjugate can bypass the transport deficiencies that characterize resistant cancer cells. In studies, this conjugate has shown a marked ability to inhibit the growth of methotrexate-resistant cell lines at concentrations where free MTX was ineffective .

- Intracellular Hydrolysis : Upon uptake, the polymeric backbone of the conjugate undergoes hydrolysis, releasing active MTX intracellularly. This process is crucial as it allows for sustained drug release directly within the target cells, enhancing therapeutic outcomes .

Pharmacokinetics and Distribution

Research indicates that the Lys-MTX conjugate exhibits superior pharmacokinetic properties compared to free MTX:

- Stability : The conjugate demonstrates stability at physiological pH, with a half-life of approximately 70 hours in phosphate buffer and 193 minutes in plasma, suggesting prolonged circulation time and sustained drug release .

- Brain Delivery : In vivo studies have confirmed that Lys-MTX significantly enhances MTX levels in the brain compared to its parent compound. This is attributed to the utilization of endogenous amino acid transport systems that facilitate BBB penetration .

Case Studies

Several studies have highlighted the effectiveness of Lys-MTX:

- Study on Drug Resistance : A study demonstrated that conjugating MTX to poly(L-lysine) allowed for effective growth inhibition in methotrexate-resistant Chinese hamster ovary (CHO) cells, which typically exhibit deficient transport capabilities. The conjugate's ability to deliver MTX intracellularly was pivotal in overcoming this resistance .

- Biodistribution Analysis : In a biodistribution study utilizing radiolabeled compounds, researchers found that Lys-MTX significantly increased brain concentrations of MTX, confirming its potential for treating central nervous system tumors .

Comparative Table of Biological Activity

| Property | Lys-MTX | Free MTX |

|---|---|---|

| Cellular Uptake | High | Low |

| Efficacy in Resistant Cells | Effective | Ineffective |

| Stability (pH 7.4) | 70 hours | Variable |

| Brain Concentration | Significantly Increased | Limited |

Eigenschaften

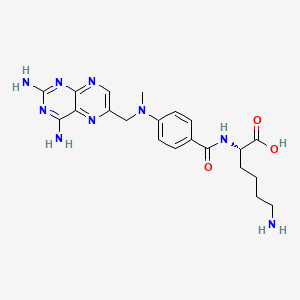

IUPAC Name |

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJQLWAFDLUGV-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001221 | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-56-3 | |

| Record name | Lysine-methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.